Cas no 1564561-01-8 (3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline)

1564561-01-8 structure
اسم المنتج:3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline
كاس عدد:1564561-01-8
وسط:C11H16BrNO3
ميغاواط:290.153642654419
CID:4606341
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline
-
- نواة داخلي: 1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
- مفتاح Inchi: JUHKXCFVSJZOAZ-UHFFFAOYSA-N
- ابتسامات: C1(N)=CC=C(OCCOCCOC)C(Br)=C1
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Aaron | AR01C9NZ-10g |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
1564561-01-8 | 95% | 10g |
$3145.00 | 2023-12-15 | |
1PlusChem | 1P01C9FN-10g |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
1564561-01-8 | 95% | 10g |
$2867.00 | 2024-06-20 | |
Aaron | AR01C9NZ-500mg |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
1564561-01-8 | 95% | 500mg |
$585.00 | 2025-02-09 | |
Aaron | AR01C9NZ-2.5g |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
1564561-01-8 | 95% | 2.5g |
$1447.00 | 2025-02-09 | |
A2B Chem LLC | AW50915-500mg |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
1564561-01-8 | 95% | 500mg |
$464.00 | 2024-04-20 | |
A2B Chem LLC | AW50915-1g |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
1564561-01-8 | 95% | 1g |
$591.00 | 2024-04-20 | |
Aaron | AR01C9NZ-50mg |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
1564561-01-8 | 95% | 50mg |
$164.00 | 2025-02-09 | |
Aaron | AR01C9NZ-100mg |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
1564561-01-8 | 95% | 100mg |
$234.00 | 2025-02-09 | |
Aaron | AR01C9NZ-1g |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
1564561-01-8 | 95% | 1g |
$751.00 | 2025-02-09 | |
A2B Chem LLC | AW50915-5g |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
1564561-01-8 | 95% | 5g |
$1646.00 | 2024-04-20 |
3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline الوثائق ذات الصلة
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
1564561-01-8 (3-bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline) منتجات ذات صلة
- 878731-21-6(3-(2-fluorophenyl)methyl-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 119756-20-6(methyl 1-oxo-1H,2H-pyrrolo1,2-apyrazine-3-carboxylate)
- 2052433-05-1(ethyl 3,4,6-trichloropyridine-2-carboxylate)
- 1265895-93-9(2-((3-(4-Methylbenzyl)ureido)oxy)acetic acid)
- 2640953-10-0(N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
- 1934463-65-6(1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde)
- 1261777-42-7(3-Fluoro-5-methoxy-2-(4-(trifluoromethoxy)phenyl)pyridine)
- 2835-98-5(2-Amino-5-methylphenol)
- 1804478-94-1(4-(Difluoromethyl)-2-fluoro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)
- 1214329-94-8(Methyl 4-fluoro-2-(pyridin-3-yl)benzoate)
الموردين الموصى بهم
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
